molecular formula C15H12N2O5 B2430671 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl-Nicotinat CAS No. 387837-01-6

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl-Nicotinat

Katalognummer: B2430671
CAS-Nummer: 387837-01-6
Molekulargewicht: 300.27
InChI-Schlüssel: CZHXKBHQSFTKDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate is a chemical compound that features a benzodioxole moiety linked to a nicotinate ester

Wissenschaftliche Forschungsanwendungen

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate typically involves the reaction of benzo[d][1,3]dioxole derivatives with nicotinic acid or its derivatives under specific conditions. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate is unique due to its combination of the benzodioxole and nicotinate ester moieties, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Biologische Aktivität

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate
  • Molecular Formula : C12_{12}H11_{11}N2_{2}O4_{4}
  • Molecular Weight : 245.23 g/mol

Synthesis

The synthesis of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate typically involves the reaction of benzo[d][1,3]dioxole derivatives with nicotinic acid derivatives. This process can be optimized for yield and purity through various organic synthesis techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole structures. Notably, thiourea derivatives incorporating benzo[d][1,3]dioxol moieties exhibited significant cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50_{50} (µM)Reference Drug IC50_{50} (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF-74.524.56

The mechanisms through which these compounds exert their effects include the inhibition of EGFR (Epidermal Growth Factor Receptor), induction of apoptosis via mitochondrial pathways, and modulation of cell cycle progression .

The biological activity of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate may involve several mechanisms:

  • EGFR Inhibition : The compound may inhibit EGFR signaling pathways, which are crucial for tumor growth and proliferation.
  • Apoptosis Induction : It has been shown to affect proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical settings:

  • Study on Thiourea Derivatives : A study published in Elsevier demonstrated that certain thiourea derivatives with benzo[d][1,3]dioxol motifs showed significant antitumor activity with IC50_{50} values lower than traditional chemotherapy agents .
  • Molecular Docking Studies : Molecular docking analyses have suggested that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .

Eigenschaften

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-14(8-20-15(19)10-2-1-5-16-7-10)17-11-3-4-12-13(6-11)22-9-21-12/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHXKBHQSFTKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.